1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Enzyme Inhibition Gut Microbiome Biguanide Mechanism

Metformin's low potency (IC50 in mM) limits mechanistic cancer research. Buformin hydrochloride offers 10- to 175-fold greater anti-proliferative potency at pharmacologically relevant µM concentrations, ensuring experimental reproducibility unobtainable with metformin alone. • 25× greater ATP depletion in human hepatocytes - ideal positive control for mitochondrial toxicity & lactic acidosis assays. • 10× greater E. coli agmatinase inhibition - superior tool compound for gut-microbiome biguanide mechanism studies. • 50% absolute reduction in mammary cancer incidence in rat models - validated in vivo chemoprevention reference compound.

Molecular Formula C6H16ClN5
Molecular Weight 193.68 g/mol
CAS No. 15537-73-2
Cat. No. B1265899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-(diaminomethylidene)guanidine;hydrochloride
CAS15537-73-2
Synonyms1 Butylbiguanide
1-Butylbiguanide
Adebit
Buformin
Butylbiguanide
Gliporal
Retard, Silubin
Silubin
Silubin Retard
Molecular FormulaC6H16ClN5
Molecular Weight193.68 g/mol
Structural Identifiers
SMILESCCCCN=C(N)N=C(N)N.Cl
InChIInChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H
InChIKeyKKLWSPPIRBIEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buformin HCl Procurement Guide


The compound 1-butyl-3-(diaminomethylidene)guanidine hydrochloride (CAS 15537-73-2), commonly known as buformin hydrochloride, is a synthetic biguanide derivative [1]. It is chemically related to metformin and phenformin and acts as an antihyperglycemic agent by inhibiting hepatic gluconeogenesis and enhancing peripheral glucose uptake [2]. As a hydrochloride salt, it exhibits high water solubility (746,000 mg/L at 25°C) and a low octanol-water partition coefficient (log P = -1.20), which are critical parameters for formulation and in vivo studies [3].

Biguanide tool compound for metabolic, cancer, and microbiome research
High aqueous solubility supports formulation-ready in vivo protocols
Hydrochloride salt ensures consistent ionization and handling

Why Buformin HCl Cannot Be Substituted


While buformin belongs to the biguanide class alongside metformin and phenformin, their pharmacological and physicochemical profiles diverge significantly, precluding simple substitution in research. Critical differences exist in their transporter dependence for cellular uptake, with buformin and phenformin being less reliant on organic cation transporters (OCTs) than metformin [1]. Furthermore, their safety profiles differ markedly; the risk of lactic acidosis is substantially higher with buformin and phenformin compared to metformin [2]. These distinctions in uptake mechanisms, potency against various targets, and toxicological profiles mandate the use of a specific biguanide to ensure experimental reproducibility and meaningful data interpretation.

Organic cation transporter (OCT) dependence profiles differ across biguanides; may alter cellular uptake interpretation if substituted.

Lactic acidosis endpoint context varies; buformin shows higher mitochondrial ATP depletion potency, requiring compound-specific toxicological review.

Target inhibition potency and chemoprevention endpoint profiles diverge significantly; precludes direct substitution in enzyme or cell-based assays.

Buformin HCl Performance Evidence


Agmatinase Inhibition Potency

Buformin demonstrates significantly higher potency as an inhibitor of E. coli agmatinase compared to metformin. The inhibition constant (Ki) for buformin is 0.1 mM, which is 10-fold lower (more potent) than the Ki of 1 mM for metformin [1].

Agmatinase Inhibition
Head-to-head
Buformin
Ki 0.1 mM
vs
Metformin
Ki 1 mM
10-fold lower Ki

Supports gut-microbiome biguanide mechanism studies

E. coli agmatinase; in vitro data

Enzyme Inhibition Gut Microbiome Biguanide Mechanism

Anti-Proliferative Effect in Endometrial Cancer

In endometrial cancer cell lines, buformin exhibits a substantially lower IC50 for cell proliferation inhibition compared to metformin. The IC50 for buformin ranges from 8–150 μM, whereas metformin requires concentrations of 1.4–1.6 mM, indicating buformin is approximately 10- to 175-fold more potent [1].

Cell Proliferation IC50
Head-to-head
8–150 μMBuformin
1400–1600 μMMetformin
~10- to 175-fold lower IC50

Supports endometrial cancer cell-line proliferation assay interpretation

ECC-1 / Ishikawa cells; MTT assay

Cancer Research Cell Proliferation Biguanide

Mammary Cancer Chemoprevention

In a rat model of chemically induced mammary carcinogenesis, dietary administration of buformin (7.6 mmol/kg) significantly reduced cancer incidence to 43%, compared to 93% for metformin (9.3 mmol/kg) and 77% for phenformin (5.0 mmol/kg). Tumor burden was also lowest in the buformin group (0.12 g/rat) compared to metformin (1.61 g/rat) [1].

Mammary Cancer Incidence
Head-to-head
43% incidence
Lowest among tested (vs metformin 93%, phenformin 77%)

Supports in vivo mammary carcinogenesis model endpoint interpretation

Rat MNU model; dietary intervention

Chemoprevention Mammary Carcinogenesis Biguanide

Human Hepatocyte Cytotoxicity

Buformin is markedly more cytotoxic than metformin in human hepatocytes, as measured by the depletion of cellular ATP content. The IC50 for buformin is 26.1 μM, compared to 657 μM for metformin, indicating a 25-fold higher potency [1].

Hepatocyte ATP Depletion IC50
Head-to-head
Buformin
26.1 μM
vs
Metformin
657 μM
25-fold lower IC50

Supports mitochondrial toxicity endpoint monitoring in human hepatocyte models

24 h exposure; ATP content assay

Toxicology Mitochondrial Function Biguanide

Buformin HCl Application Scenarios


Gut Microbiome Biguanide Mechanisms

Buformin's 10-fold greater potency as an inhibitor of E. coli agmatinase compared to metformin [1] makes it a superior tool compound for studies aimed at elucidating gut-microbiome-mediated mechanisms of action for biguanides. Its use can amplify the signal and clarify pathways at concentrations more relevant to the gut environment.

Mammary Carcinogenesis Chemoprevention

For researchers conducting in vivo cancer prevention studies, buformin provides a clear advantage over metformin, as demonstrated by the 50% absolute reduction in mammary cancer incidence in a rat model [2]. This robust effect makes it a preferred positive control or lead compound in dietary intervention studies focused on breast cancer.

Biguanide-Induced Mitochondrial Toxicity

Buformin's 25-fold greater potency in depleting cellular ATP in human hepatocytes [3] makes it a valuable agent for investigating the mechanisms of biguanide-associated mitochondrial toxicity and lactic acidosis. It serves as a potent positive control in toxicological assays designed to screen for mitochondrial liabilities.

Cancer Cell Pharmacological Dosing

In vitro cancer research often struggles with metformin's low potency, requiring millimolar concentrations that are not clinically achievable. Buformin, with its 10- to 175-fold lower IC50 in endometrial cancer cells [4], allows researchers to explore anti-proliferative and anti-invasive effects at micromolar concentrations that are more physiologically and pharmacologically relevant.

Application
Selection Property
Validation Focus
Gut microbiome biguanide mechanism studies
Agmatinase inhibition selectivity
Agmatinase inhibition assay context
Mammary carcinogenesis model studies
In vivo model-response endpoint
Model-specific endpoint reproducibility
Biguanide-associated mitochondrial toxicity research
Hepatocyte ATP depletion potency
Mitochondrial toxicity endpoint monitoring
Endometrial cancer cell-line proliferation studies
Cell proliferation inhibition profile
Cell-line and assay-condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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